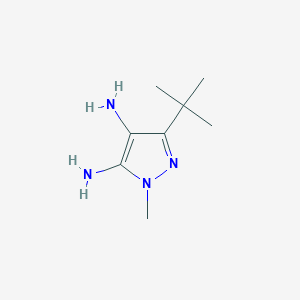![molecular formula C18H28ClN3O3 B12567198 4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine CAS No. 192510-78-4](/img/structure/B12567198.png)
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine is an organic compound that features a morpholine ring substituted with a 2,5-dibutoxy-4-[(E)-chlorodiazenyl]phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of a suitable aniline derivative with nitrous acid to form a diazonium salt, which is then coupled with a chlorinated aromatic compound to form the chlorodiazenyl intermediate.
Introduction of the dibutoxy groups: The chlorodiazenyl intermediate is then subjected to alkylation reactions with butyl bromide in the presence of a base to introduce the dibutoxy groups.
Formation of the morpholine ring: The final step involves the cyclization of the intermediate with diethanolamine under acidic conditions to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorodiazenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohol derivatives.
Substitution: Formation of substituted phenylmorpholine derivatives.
Applications De Recherche Scientifique
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{2,5-Dibutoxy-4-nitrophenyl}morpholine: Similar structure but with a nitro group instead of a chlorodiazenyl group.
4-{2,5-Dibutoxy-4-aminophenyl}morpholine: Similar structure but with an amino group instead of a chlorodiazenyl group.
4-{2,5-Dibutoxy-4-hydroxyphenyl}morpholine: Similar structure but with a hydroxyl group instead of a chlorodiazenyl group.
Uniqueness
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine is unique due to the presence of the chlorodiazenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
192510-78-4 |
|---|---|
Formule moléculaire |
C18H28ClN3O3 |
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
chloro-(2,5-dibutoxy-4-morpholin-4-ylphenyl)diazene |
InChI |
InChI=1S/C18H28ClN3O3/c1-3-5-9-24-17-14-16(22-7-11-23-12-8-22)18(25-10-6-4-2)13-15(17)20-21-19/h13-14H,3-12H2,1-2H3 |
Clé InChI |
DPUHPTZQAQPTRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=C(C=C1N=NCl)OCCCC)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


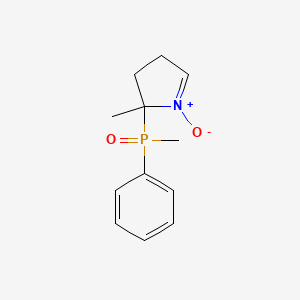
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
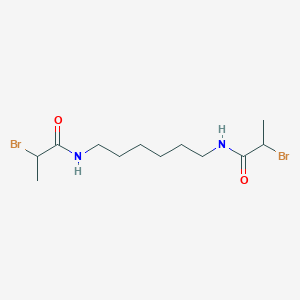
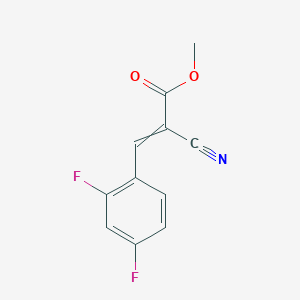
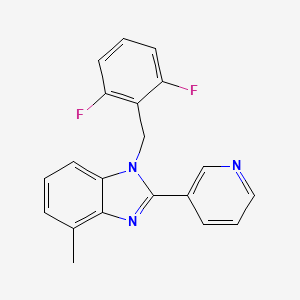
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)

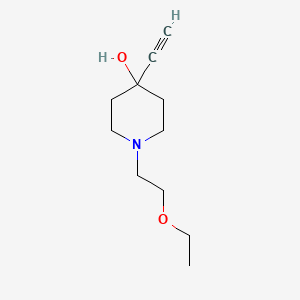



![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
